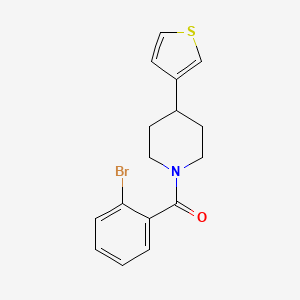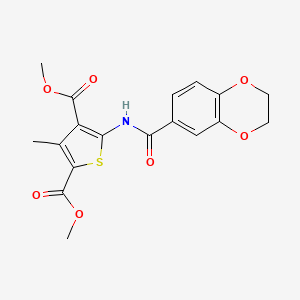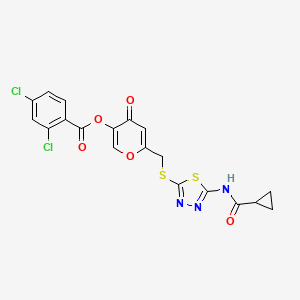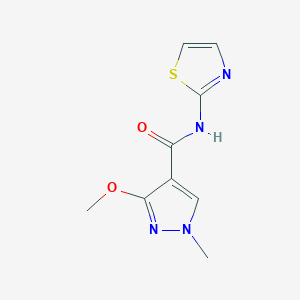![molecular formula C21H15F2N3O2 B2499398 1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902962-95-2](/img/new.no-structure.jpg)
1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2-Fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H15F2N3O2 and its molecular weight is 379.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, have been found to inhibit protein kinases . Protein kinases are enzymes that play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
These compounds might interact with the active site of the protein kinase, inhibiting its activity and thus disrupting the phosphorylation process . This could lead to changes in the signaling pathways controlled by these kinases.
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular signaling pathways, potentially leading to the disruption of cell growth and proliferation . This could have downstream effects on processes such as cell cycle progression, apoptosis, and DNA repair .
Result of Action
The ultimate effect of such compounds would depend on the specific cellular context. In some cases, the inhibition of protein kinases could lead to cell cycle arrest, apoptosis, or other forms of cell death .
Properties
CAS No. |
902962-95-2 |
|---|---|
Molecular Formula |
C21H15F2N3O2 |
Molecular Weight |
379.367 |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-9-7-14(8-10-16)12-26-20(27)17-5-3-11-24-19(17)25(21(26)28)13-15-4-1-2-6-18(15)23/h1-11H,12-13H2 |
InChI Key |
FNXDENHQENLTHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)
![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)
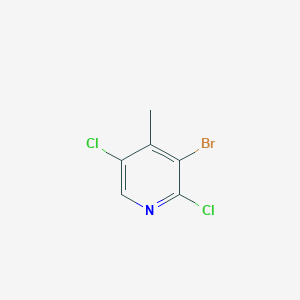
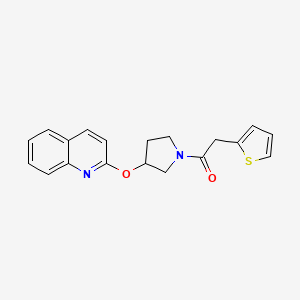
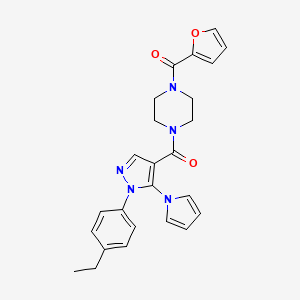
![N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)
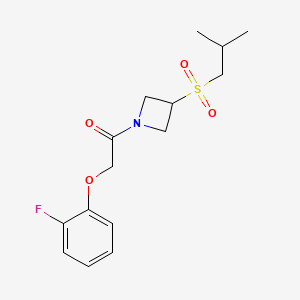
![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)
